Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-

Description

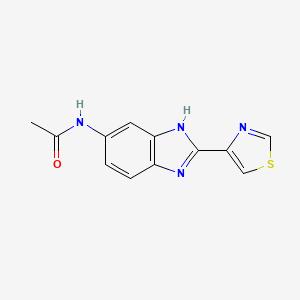

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-, is a heterocyclic compound featuring a benzimidazole core linked to a thiazole ring via an acetamide bridge. The benzimidazole moiety is known for its planar aromatic structure, enabling π-π interactions with biological targets, while the thiazole ring contributes electron-rich properties and hydrogen-bonding capabilities .

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-7(17)14-8-2-3-9-10(4-8)16-12(15-9)11-5-18-6-13-11/h2-6H,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJCKZKBGHOPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181660 | |

| Record name | Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27192-25-2 | |

| Record name | Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027192252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Condensation of o-Phenylenediamine and 4-Cyanothiazole

A patented method (WO1994025457A1) describes the preparation of 2-(4-thiazolyl)-1H-benzimidazole (thiabendazole) via acid-catalyzed condensation. Key steps include:

- Reactants : o-Phenylenediamine and 4-cyanothiazole in aqueous solution.

- Catalysis : Hydrochloric acid (pH 3.5–4.5) at 80–145°C under nitrogen.

- Mechanism : Protonation of o-phenylenediamine enhances electrophilicity, enabling nucleophilic attack on 4-cyanothiazole. Cyclodehydration yields the benzimidazole-thiazole core.

- Isolation : Product precipitates due to low aqueous solubility, filtered, and washed with water.

- Yield : >90% purity with optimized pH and temperature control.

This method’s scalability and solvent efficiency (water as the primary medium) make it industrially viable. However, strict pH control is critical to avoid byproducts like oxidized diamine derivatives.

Nitration-Reduction Pathway for 5-Amino Functionalization

A complementary approach involves nitrating 2-(4’-thiazolyl)-1H-benzimidazole followed by reduction to introduce an amino group at the 5-position:

- Nitration : Treatment with HNO₃/H₂SO₄ at 0–50°C introduces a nitro group (yield: 59%, m.p. 240–242°C).

- Reduction : Catalytic hydrogenation (Pd/C, H₂, 5 kg/cm²) converts the nitro to an amino group (yield: 58%, m.p. 231–233°C).

- Characterization : IR spectra confirm N-H (3101 cm⁻¹) and C=N stretches (1573 cm⁻¹ for benzimidazole, 1473 cm⁻¹ for thiazole).

This route facilitates selective functionalization at the 5-position, critical for subsequent acetamide installation.

Acetamide Functionalization Strategies

Introducing the acetamide group requires acylation of the 5-amino-benzimidazole-thiazole intermediate. Two methods are prominent: direct acylation and multi-component click chemistry.

Direct Acylation of 5-Amino-[2-(4’-Thiazolyl)]-1H-Benzimidazole

The 5-amino derivative undergoes nucleophilic acyl substitution with acetyl chloride:

- Reaction Conditions : Pyridine solvent, room temperature, stoichiometric acetyl chloride.

- Mechanism : Pyridine scavenges HCl, driving the reaction toward amide formation.

- Workup : Precipitation in ethanol, filtration, and recrystallization yield the acetamide.

While straightforward, this method’s efficiency depends on the purity of the amino intermediate. Side reactions, such as over-acylation, are mitigated by controlled reagent addition.

Click Chemistry-Assisted Synthesis of Thiazole-Triazole-Acetamide Derivatives

A advanced protocol leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) to integrate acetamide-containing triazole moieties:

- Precursor Synthesis :

- Thiazole-amine (3) : α-Bromoacetophenone reacts with thiourea to form 4-arylthiazol-2-amine.

- Chloroacetylation (4) : Thiazole-amine treated with 2-chloroacetyl chloride.

- Benzimidazole-alkyne (8) : Phenylenediamine and 4-(prop-2-ynyloxy)benzaldehyde condense in DMF.

- Click Reaction : Azide (from 4 ) and alkyne (from 8 ) react in H₂O/t-BuOH with Cu(I) catalysis, forming triazole-linked acetamide derivatives (e.g., 9a-n ).

- Yield : IC₅₀ values for α-glycosidase inhibition (6.31–49.89 µM) validate structural integrity.

This modular approach allows precise control over substituents, enhancing bioactivity. However, multi-step synthesis increases complexity.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization

Acid-Catalyzed Condensation Mechanism

Protonation of o-phenylenediamine activates the aromatic ring for electrophilic substitution at the cyanothiazole’s nitrile group. Cyclization via intramolecular nucleophilic attack forms the benzimidazole ring, with water elimination. Optimizing pH (3.5–4.5) minimizes side reactions, while nitrogen purging prevents diamine oxidation.

Click Chemistry Reaction Dynamics

The CuAAC reaction proceeds via a stepwise mechanism:

- Copper Acetylide Formation : Cu(I) coordinates to alkyne, forming reactive acetylide.

- Azide Coordination : Azide binds to copper, facilitating cycloaddition.

- Triazole Formation : Six-membered transition state yields 1,4-disubstituted triazole.

Excess triethylamine ensures deprotonation, accelerating reaction rates.

Characterization and Quality Control

Critical analytical data for intermediates and final products include:

- Melting Points : Thiabendazole (231–233°C), 5-nitro derivative (240–242°C).

- IR Spectroscopy : N-H (3101 cm⁻¹), C=N (1573 cm⁻¹), N-O (1519, 1342 cm⁻¹).

- HPLC/MS : Purity assessment (>95% for clinical-grade batches).

Industrial and Research Applications

The acetamide derivative’s α-glycosidase inhibitory activity (IC₅₀ = 6.31 µM for 9c ) highlights therapeutic potential. Industrial scale-up via acid-catalyzed condensation offers cost efficiency, while click chemistry enables drug discovery via combinatorial libraries.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products often exhibit enhanced or modified biological activities.

Scientific Research Applications

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: It is investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and benzimidazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogues include acetamide derivatives with benzimidazole, thiazole, or benzothiazole systems. Key differences lie in substituents and linkage patterns:

Key Observations :

- Electron-Withdrawing Groups : Compounds with sulfonyl () or trifluoromethyl () groups exhibit enhanced antimicrobial activity, likely due to increased electrophilicity and target binding .

- Bulkier Substituents : Ravindra’s compound 48 (isopropylphenyl) showed superior activity against gram-positive bacteria compared to smaller substituents, suggesting steric effects influence bacterial membrane penetration .

Pharmacological Activity

Antimicrobial and Antifungal Activity

- Ravindra’s derivatives (e.g., compounds 49 and 50) demonstrated broad-spectrum antifungal activity, attributed to the sulfonyl-piperazine moiety disrupting fungal cell membranes .

- In contrast, benzimidazole-thiazole hybrids (like the target compound) may target microbial DNA due to the planar benzimidazole interacting with topoisomerases, though direct evidence is lacking.

Anticancer Potential

- Compound W1 () showed anticancer activity, possibly via inhibition of tubulin polymerization or kinase pathways, a trait shared with other benzimidazole derivatives like albendazole .

Physicochemical Properties

Biological Activity

Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique arrangement combining thiazole and benzimidazole moieties. The synthesis typically involves several steps, including the formation of thiazole and benzimidazole derivatives followed by acetamide coupling. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action primarily involves inducing apoptosis in tumor cells, which is a crucial pathway for anticancer activity.

- Cytotoxicity Data :

- A549 Cell Line : IC₅₀ values indicate effective inhibition of cell viability.

- C6 Cell Line : Similar cytotoxic profiles observed.

Structure-Activity Relationships (SAR)

The biological activity of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- can be influenced by various structural modifications. Compounds with similar structural features have demonstrated varying degrees of activity:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methylthiazolo[3,2-a]benzimidazole | Contains both thiazole and benzimidazole rings | Anticancer activity against specific cell lines |

| Benzothiazole | Lacks the benzimidazole | Antimicrobial properties |

| 5-Chloro-2-phenylbenzothiazole | Substituted benzothiazole | Anticancer and anti-inflammatory effects |

This table illustrates how modifications can enhance or reduce biological activity, emphasizing the importance of structural integrity in drug design.

In Vitro Studies

A study reported the synthesis of a new class of bioactive molecules related to thiazole and benzimidazole derivatives. Lead compounds exhibited high potency against resistant cancer cell lines such as melanoma and pancreatic cancer. Notably, compound 6b demonstrated:

- Induction of apoptosis and autophagy.

- Significant reduction of tumor growth in vivo using A375 xenograft models in mice .

Comparative Studies

Further investigations into analogs revealed that compounds with benzimidazole derivatives showed promising antitumor activity across multiple assays. For example:

- Compounds tested on human lung cancer cell lines (A549, HCC827) displayed varying IC₅₀ values indicating differential efficacy based on structural modifications.

| Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) HCC827 |

|---|---|---|

| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 |

| Compound 6 | 0.85 ± 0.05 | 7.02 ± 3.25 |

These results suggest that while some compounds are effective against cancer cells, they may also exhibit cytotoxicity towards normal cells, necessitating further optimization for therapeutic applications .

Q & A

Q. What are the key steps in synthesizing Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-, and how is purity ensured during synthesis?

Synthesis typically involves multi-step reactions starting with benzimidazole and thiazole precursors. Key steps include:

- Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions .

- Acetamide coupling : Reacting intermediates with acetylating agents (e.g., acetyl chloride) in anhydrous solvents like DMF or THF .

- Purification : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate the pure compound .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR spectroscopy : and NMR confirm proton environments and carbon frameworks, particularly for distinguishing benzimidazole and thiazole moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What are the primary biological targets of this compound, and how are initial activity assays designed?

- Targets : The compound’s benzimidazole-thiazole hybrid structure suggests potential inhibition of parasitic enzymes like fumarate reductase, impacting ATP synthesis in helminths .

- Assay design :

- In vitro enzyme inhibition: Measure IC against recombinant fumarate reductase .

- Cell-based assays: Use parasitic cell lines (e.g., Haemonchus contortus) to evaluate anthelmintic activity via motility or viability assays .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in IC values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., consistent enzyme sources, buffer conditions) .

- Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., 4-thiazolyl vs. 4-methylthiazolyl groups) .

- Computational docking : Use molecular dynamics simulations to validate binding interactions with fumarate reductase .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays .

- Formulation : Use nanoemulsions or liposomes to improve bioavailability in animal models .

Q. How do structural modifications influence the compound’s selectivity and toxicity?

- SAR studies :

- Replace the 4-thiazolyl group with oxadiazole or triazole rings to reduce off-target effects .

- Introduce electron-withdrawing groups (e.g., -NO) on the benzimidazole ring to enhance enzyme binding .

- Toxicity screening : Perform cytotoxicity assays on mammalian cell lines (e.g., HEK293) and compare therapeutic indices .

Q. What advanced techniques validate the compound’s mechanism of action in resistant parasite strains?

- CRISPR/Cas9 knockouts : Generate parasites lacking fumarate reductase to confirm target specificity .

- Resistance induction : Expose parasites to sublethal doses over generations and sequence mutations in target enzymes .

- Metabolomic profiling : Track ATP levels and succinate/fumarate ratios in treated vs. untreated parasites .

Methodological Considerations

Q. How should researchers design experiments to address low synthetic yields?

- Reaction optimization : Screen catalysts (e.g., DMAP for acetylation) and solvents (e.g., DMF vs. acetonitrile) .

- Microwave-assisted synthesis : Reduce reaction time and improve yields for cyclization steps .

- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry .

Q. What approaches reconcile discrepancies between computational predictions and experimental binding data?

- Ensemble docking : Account for protein flexibility by docking into multiple conformations of the target enzyme .

- Free-energy calculations : Apply MM-GBSA or MM-PBSA methods to refine binding affinity estimates .

- Crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes .

Data Analysis and Interpretation

Q. How can researchers differentiate between specific and nonspecific biological effects?

- Counter-screening : Test the compound against unrelated enzymes (e.g., human kinases) to rule out promiscuity .

- Genetic knockdown : Use RNAi to silence the target enzyme and assess if activity loss correlates with compound efficacy .

- Concentration-response curves : Ensure dose-dependent effects align with single-target mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.